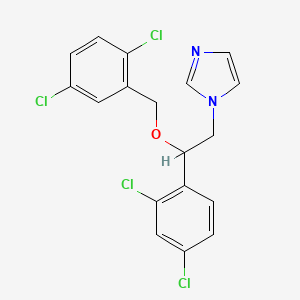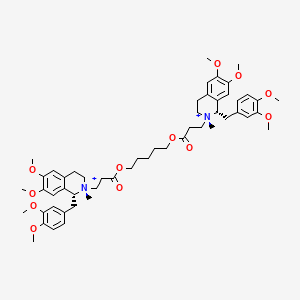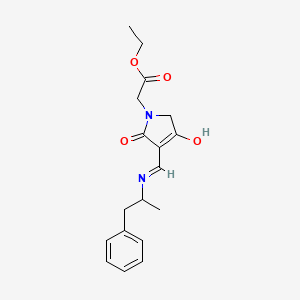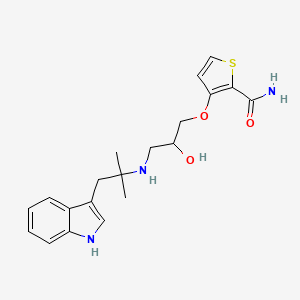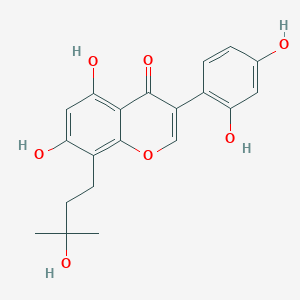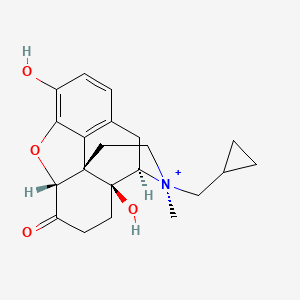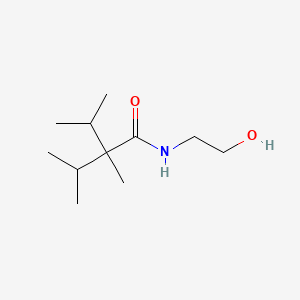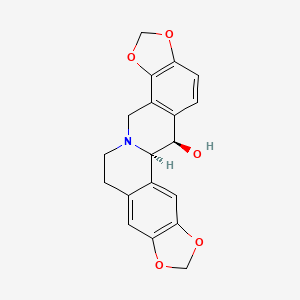
(-)-13beta-Hydroxystylopine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-13beta-Hydroxystylopine: is a naturally occurring alkaloid found in certain plant species. It belongs to the class of isoquinoline alkaloids, which are known for their diverse pharmacological activities. This compound has garnered interest due to its potential therapeutic properties and its role in various biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-13beta-Hydroxystylopine typically involves multiple steps, starting from simpler isoquinoline derivatives. One common synthetic route includes the Pictet-Spengler reaction, which forms the core isoquinoline structure. Subsequent steps involve hydroxylation and other functional group modifications to achieve the final compound. Reaction conditions often include the use of strong acids or bases, specific temperature controls, and sometimes the use of catalysts to enhance reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as specific plant species known to contain this alkaloid. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels.
化学反应分析
Types of Reactions: (-)-13beta-Hydroxystylopine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s pharmacological properties.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, modifying the compound’s structure and activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated forms of the compound.
科学研究应用
Chemistry: In chemistry, (-)-13beta-Hydroxystylopine is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of isoquinoline alkaloids and their derivatives.
Biology: Biologically, this compound is investigated for its potential effects on cellular processes. Studies have shown that it may interact with specific enzymes and receptors, influencing pathways related to cell growth and differentiation.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Preliminary research suggests it may have anti-inflammatory, analgesic, and anticancer properties, making it a candidate for drug development.
Industry: Industrially, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and chemical products.
作用机制
The mechanism of action of (-)-13beta-Hydroxystylopine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could modulate the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
Stylopine: Another isoquinoline alkaloid with similar structural features but different pharmacological properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects, berberine shares some structural similarities with (-)-13beta-Hydroxystylopine.
Palmatine: This compound also belongs to the isoquinoline class and is studied for its potential therapeutic applications.
Uniqueness: this compound stands out due to its specific hydroxylation pattern and stereochemistry, which contribute to its unique biological activity. Its distinct structure allows for specific interactions with molecular targets, differentiating it from other similar compounds.
属性
CAS 编号 |
53777-76-7 |
|---|---|
分子式 |
C19H17NO5 |
分子量 |
339.3 g/mol |
IUPAC 名称 |
(1R,24R)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-24-ol |
InChI |
InChI=1S/C19H17NO5/c21-18-11-1-2-14-19(25-9-22-14)13(11)7-20-4-3-10-5-15-16(24-8-23-15)6-12(10)17(18)20/h1-2,5-6,17-18,21H,3-4,7-9H2/t17-,18-/m1/s1 |
InChI 键 |
DKRYSHHGXFYAHR-QZTJIDSGSA-N |
手性 SMILES |
C1CN2CC3=C(C=CC4=C3OCO4)[C@H]([C@H]2C5=CC6=C(C=C51)OCO6)O |
规范 SMILES |
C1CN2CC3=C(C=CC4=C3OCO4)C(C2C5=CC6=C(C=C51)OCO6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



